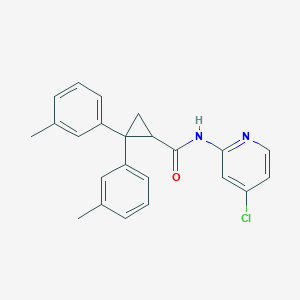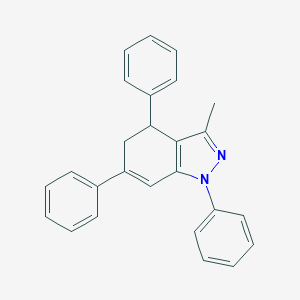
N-(4-chloropyridin-2-yl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloropyridin-2-yl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, a pyridine ring substituted with chlorine, and two methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chlorine-substituted pyridine reacts with the cyclopropane intermediate.
Attachment of the methylphenyl groups: The final step involves the coupling of the methylphenyl groups to the cyclopropane ring, which can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may target the pyridine ring or the cyclopropane ring, potentially leading to the formation of piperidine derivatives or open-chain compounds.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzoic acid derivatives, while reduction of the pyridine ring may produce piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-chloropyridin-2-yl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide: Similar structure but lacks the methyl groups on the phenyl rings.
N-(4-chloro-2-pyridinyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide: Similar structure but with methyl groups in different positions on the phenyl rings.
Uniqueness
N-(4-chloropyridin-2-yl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl rings, which may influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H21ClN2O |
|---|---|
Poids moléculaire |
376.9g/mol |
Nom IUPAC |
N-(4-chloropyridin-2-yl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H21ClN2O/c1-15-5-3-7-17(11-15)23(18-8-4-6-16(2)12-18)14-20(23)22(27)26-21-13-19(24)9-10-25-21/h3-13,20H,14H2,1-2H3,(H,25,26,27) |
Clé InChI |
MMYMHQOBFZDDHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=NC=CC(=C3)Cl)C4=CC=CC(=C4)C |
SMILES canonique |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=NC=CC(=C3)Cl)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(5-tert-butylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B392226.png)
![1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE](/img/structure/B392227.png)
![(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE](/img/structure/B392228.png)
![Methyl 2-(2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetate](/img/structure/B392229.png)
![2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide](/img/structure/B392234.png)

![4-[(5-Chloro-2-methylphenyl)imino]-1-isopropyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392239.png)
![6-Tert-butyl-2-[({4-nitro-2-thienyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B392240.png)
![1,8-Dibromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392243.png)
![2-[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE](/img/structure/B392244.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(dipentylamino)acetamide](/img/structure/B392245.png)
![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-phenylethanone](/img/structure/B392246.png)
![4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B392247.png)
![N-(1-naphthyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B392249.png)
